molecular formula C19H20N4O2 B5980302 N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide

N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide

Cat. No.: B5980302
M. Wt: 336.4 g/mol
InChI Key: KAHRYIJBJKXNIM-UHFFFAOYSA-N
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Description

N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Attachment of the Naphthalene Moiety: This step involves the alkylation of the triazole ring with a naphthalen-1-ylmethyl halide under basic conditions.

    Incorporation of the Oxolane Group: The final step is the amidation reaction where the oxolane group is introduced via a coupling reaction with the carboxylic acid derivative of the triazole.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and reduced naphthalene derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, which are often used in the development of dyes, drugs, and other materials.

    Oxolane Derivatives: Compounds with the oxolane ring, which are used in various chemical and pharmaceutical applications.

Uniqueness

N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide is unique due to the combination of these three functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-methyl-1-(naphthalen-1-ylmethyl)-N-(oxolan-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22(16-9-10-25-13-16)19(24)18-12-23(21-20-18)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,12,16H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRYIJBJKXNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C(=O)C2=CN(N=N2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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